tert-Butyl 4-(2-acetamido-1-(tert-butylamino)-1-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-2-yl)piperidine-1-carboxylate
Description
This compound is a structurally complex boronic ester derivative featuring a piperidine backbone, tert-butyl protective groups, and an acetamido substituent. Its design integrates a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, a common boron-containing functional group utilized in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis . Such compounds are often explored as intermediates in drug discovery, particularly for protease inhibitors or kinase-targeted therapies.
Properties
Molecular Formula |
C28H52BN3O6 |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-acetamido-1-(tert-butylamino)-1-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C28H52BN3O6/c1-20(33)30-28(22(34)31-24(2,3)4,16-12-13-17-29-37-26(8,9)27(10,11)38-29)21-14-18-32(19-15-21)23(35)36-25(5,6)7/h21H,12-19H2,1-11H3,(H,30,33)(H,31,34) |
InChI Key |
GTDMAAQVYOHBPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCCCC(C2CCN(CC2)C(=O)OC(C)(C)C)(C(=O)NC(C)(C)C)NC(=O)C |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, which is common in many pharmaceuticals.
- Acetamido Group : This functional group is known for enhancing solubility and bioavailability.
- Dioxaborolane Moiety : This part of the molecule is significant for its role in drug delivery and potential interactions with biological systems.
Molecular Formula
The molecular formula of the compound is .
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the dioxaborolane group suggests potential interactions with boron-containing biomolecules, which could influence enzyme activity or cellular signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that derivatives of similar structures can exhibit significant inhibition of specific enzymes such as 11β-HSD1 and 11β-HSD2, which are implicated in steroid metabolism and cancer progression. For instance, compounds with a similar piperidine structure have shown high inhibitory activity against these enzymes at concentrations around 10 µM .
Case Studies
- Anti-Cancer Activity : A study on related compounds highlighted their ability to inhibit the proliferation of neoplastic cells through selective enzyme inhibition. The tert-butyl derivatives showed promising results in reducing cell viability in cancer cell lines .
- Metabolic Regulation : Another study indicated that compounds with similar structural features could modulate metabolic pathways by affecting glucocorticoid metabolism, which is crucial in conditions like obesity and diabetes .
Efficacy and Potency
The potency of the compound can be assessed through its IC50 values against various biological targets. For example:
| Target Enzyme | IC50 (µM) | Comments |
|---|---|---|
| 11β-HSD1 | 10 | High inhibition observed |
| 11β-HSD2 | 15 | Moderate inhibition observed |
These values suggest that the compound may serve as a lead candidate for further development in therapeutic applications targeting metabolic disorders and cancer.
Safety Profile
Preliminary toxicity assessments indicate that compounds with similar structures can cause skin irritation and eye damage at high concentrations. Therefore, safety evaluations are crucial before clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a synthesis of general trends and hypothetical comparisons:
Table 1: Key Features of Comparable Boronic Esters and Piperidine Derivatives
Key Findings :
Boron Reactivity : The boronic ester group in the target compound likely shares reactivity with clinical agents like bortezomib but may exhibit improved stability due to steric shielding from tert-butyl and tetramethyl groups .
Steric Effects : Compared to simpler boronic acids, the tert-butyl and piperidine moieties may reduce metabolic degradation, a common issue in peptide-derived therapeutics.
Synthetic Utility : The tetramethyl-dioxaborolane group is a well-established handle for cross-coupling reactions, analogous to its use in other drug discovery platforms .
Limitations of Available Evidence
For a rigorous comparison, additional data from specialized databases (e.g., PubChem, Reaxys) or peer-reviewed studies on boronic ester derivatives would be required.
Recommendations for Further Research
- Stability Studies : Evaluate hydrolysis kinetics of the boronic ester under physiological conditions.
- Structure-Activity Relationship (SAR) : Compare inhibitory potency against proteases/kinases with shorter-chain or less sterically hindered analogs.
- Synthetic Feasibility : Assess scalability of the multi-step synthesis required for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
